

# Comparative efficacy of Lorundrostat and baxdrostat in hypertension models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Lorundrostat |           |
| Cat. No.:            | B10854892    | Get Quote |

# A Comparative Guide to Lorundrostat and Baxdrostat in Hypertension

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lorundrostat and baxdrostat are novel, selective aldosterone synthase inhibitors (ASIs) representing a promising new class of therapeutics for the management of uncontrolled and resistant hypertension. By directly targeting the synthesis of aldosterone, a key hormone in the regulation of blood pressure, these agents offer a distinct mechanism of action compared to existing antihypertensive drugs. This guide provides a comparative overview of the efficacy of lorundrostat and baxdrostat based on available clinical trial data. It is important to note that direct head-to-head preclinical studies in animal models of hypertension are not extensively available in the public domain; therefore, this comparison primarily relies on data from human clinical trials.

# Mechanism of Action: Aldosterone Synthase Inhibition

Both **lorundrostat** and baxdrostat exert their antihypertensive effects by inhibiting aldosterone synthase (encoded by the CYP11B2 gene), the enzyme responsible for the final steps of aldosterone biosynthesis in the adrenal glands. This leads to reduced aldosterone levels, which







in turn decreases sodium and water retention, ultimately lowering blood pressure. A critical aspect of their development is high selectivity for aldosterone synthase over  $11\beta$ -hydroxylase (encoded by the CYP11B1 gene), the enzyme responsible for cortisol synthesis, to avoid off-target effects like adrenal insufficiency.

- **Lorundrostat** has demonstrated a high selectivity for aldosterone synthase over 11β-hydroxylase, with a reported selectivity ratio of 374:1 in vitro.[1][2][3][4][5]
- Baxdrostat also shows high selectivity, with a reported selectivity ratio of 100:1 for aldosterone synthase over 11β-hydroxylase in preclinical studies.[6]

Below is a diagram illustrating the signaling pathway targeted by these inhibitors.





Click to download full resolution via product page

Mechanism of action of aldosterone synthase inhibitors.



# **Comparative Efficacy from Clinical Trials**

The following tables summarize the key efficacy data from major clinical trials for **lorundrostat** and baxdrostat in patients with uncontrolled or resistant hypertension.

| Trial<br>Name   | Phase | Patient<br>Populatio<br>n                                                        | Doses                        | Treatmen<br>t Duration | Primary<br>Endpoint                                                          | Placebo-<br>Adjusted<br>Systolic<br>Blood<br>Pressure<br>Reductio<br>n |
|-----------------|-------|----------------------------------------------------------------------------------|------------------------------|------------------------|------------------------------------------------------------------------------|------------------------------------------------------------------------|
| Target-<br>HTN  | 2     | Uncontrolle d Hypertensi on (with suppresse d plasma renin activity in Cohort 1) | 50 mg QD,<br>100 mg QD       | 8 weeks                | Change in automated office systolic blood pressure (AOBP)                    | -9.6 mmHg<br>(50 mg<br>QD)[7],<br>-7.8 mmHg<br>(100 mg<br>QD)[7]       |
| ADVANCE-<br>HTN | 2b    | Uncontrolle<br>d and<br>Treatment-<br>Resistant<br>Hypertensi<br>on              | 50 mg QD,<br>50-100 mg<br>QD | 12 weeks               | Change in<br>24-hour<br>ambulatory<br>systolic<br>blood<br>pressure<br>(SBP) | -7.9 mmHg<br>(50 mg<br>QD)[8][9],<br>-6.5 mmHg<br>(50-100 mg<br>QD)[8] |

**Baxdrostat: Clinical Trial Data** 



| Trial<br>Name | Phase | Patient<br>Populatio<br>n                             | Doses                       | Treatmen<br>t Duration | Primary<br>Endpoint                            | Placebo-<br>Adjusted<br>Systolic<br>Blood<br>Pressure<br>Reductio<br>n |
|---------------|-------|-------------------------------------------------------|-----------------------------|------------------------|------------------------------------------------|------------------------------------------------------------------------|
| BrigHTN       | 2     | Treatment-<br>Resistant<br>Hypertensi<br>on           | 0.5 mg, 1<br>mg, 2 mg<br>QD | 12 weeks               | Change in seated systolic blood pressure (SBP) | -8.1 mmHg<br>(1 mg) ,<br>-11.0<br>mmHg (2<br>mg)                       |
| BaxHTN        | 3     | Uncontrolle<br>d and<br>Resistant<br>Hypertensi<br>on | 1 mg, 2 mg<br>QD            | 12 weeks               | Change in seated systolic blood pressure (SBP) | -8.7 mmHg<br>(1 mg)[10],<br>-9.8 mmHg<br>(2 mg)[10]<br>[11]            |

## **Experimental Protocols: Clinical Trial Designs**

Below are the generalized experimental protocols for the key clinical trials cited.

## **Lorundrostat: Target-HTN Trial Protocol**

- Study Design: A multicenter, prospective, randomized, placebo-controlled, dose-ranging clinical trial.[12][13]
- Patient Population: Adults (>18 years) with uncontrolled hypertension (systolic AOBP ≥130 mmHg) on 2 or more antihypertensive medications.[14] Cohort 1 included patients with suppressed plasma renin activity (PRA ≤1.0 ng/mL/h) and elevated plasma aldosterone (≥1.0 ng/dL).[7] Cohort 2 included patients with PRA >1.0 ng/mL/h.[14]
- Intervention: Patients were randomized to receive placebo or one of five **lorundrostat** doses (12.5 mg, 50 mg, or 100 mg once daily, or 12.5 mg or 25 mg twice daily) for 8 weeks.[7][12]



Primary Endpoint: Change in automated office systolic blood pressure from baseline to week
 8.[7]

#### **Lorundrostat: ADVANCE-HTN Trial Protocol**

- Study Design: A multicenter, randomized, double-blind, placebo-controlled Phase 2b trial.[8] [9][15]
- Patient Population: Adults with uncontrolled or treatment-resistant hypertension on a standardized regimen of two to three antihypertensive medications.[9]
- Intervention: After a 3-week run-in on a standardized antihypertensive regimen, eligible patients were randomized (1:1:1) to placebo, lorundrostat 50 mg once daily, or lorundrostat 50 mg once daily with a possible titration to 100 mg at week 4. The treatment duration was 12 weeks.[15][16]
- Primary Endpoint: Change in 24-hour ambulatory systolic blood pressure from baseline to week 12.[8][16]

#### **Baxdrostat: BrigHTN Trial Protocol**

- Study Design: A Phase 2, randomized, double-blind, placebo-controlled, dose-ranging study. [17]
- Patient Population: Patients with treatment-resistant hypertension (blood pressure ≥130/80 mmHg) on stable doses of at least three antihypertensive agents, including a diuretic.[18][19]
- Intervention: Patients were randomized to receive baxdrostat (0.5 mg, 1 mg, or 2 mg) or placebo once daily for 12 weeks.[18][19]
- Primary Endpoint: Change in seated systolic blood pressure from baseline to week 12.[18]

#### **Baxdrostat: BaxHTN Trial Protocol**

Study Design: A Phase 3, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[20][21]







- Patient Population: Adults (≥18 years) with uncontrolled hypertension (on 2 antihypertensive agents, including a diuretic) or resistant hypertension (on ≥3 antihypertensive agents, including a diuretic) with a mean seated systolic blood pressure ≥140 mmHg and <170 mmHg.[11][20]</li>
- Intervention: Following a placebo run-in period, patients were randomized (1:1:1) to receive baxdrostat 1 mg, baxdrostat 2 mg, or placebo once daily for 12 weeks.[11][21]
- Primary Endpoint: Change in seated systolic blood pressure from baseline to week 12.[11]
   [21]

The following diagram illustrates a generalized workflow for these clinical trials.





Click to download full resolution via product page

Generalized clinical trial workflow.



## **Summary and Conclusion**

Both **lorundrostat** and baxdrostat have demonstrated clinically meaningful reductions in blood pressure in patients with uncontrolled and resistant hypertension. Their high selectivity for aldosterone synthase minimizes the risk of cortisol-related adverse effects, a significant advancement over earlier-generation aldosterone synthase inhibitors.

Based on the available clinical trial data, both agents appear to be effective. The choice between them in a clinical setting may ultimately depend on factors such as long-term safety data, head-to-head comparative trials, and specific patient profiles. For the research and development community, the promising results of these agents underscore the therapeutic potential of targeting aldosterone synthesis in hypertension and potentially other aldosterone-mediated diseases. Further studies, including direct comparative trials, will be crucial to fully delineate the relative efficacy and safety profiles of **lorundrostat** and baxdrostat.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. Efficacy and Safety of Lorundrostat in Patients With Uncontrolled and Treatment-Resistant Hypertension: A Systematic Review and Meta-Analysis PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase 2 Trial Shows Mineralys Drug Cuts Blood Pressure 9.3 mmHg in CKD Patients | MLYS Stock News [stocktitan.net]
- 4. First-in-human study evaluating safety, pharmacokinetics, and pharmacodynamics of lorundrostat, a novel and highly selective aldosterone synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BrigHTN Trial PHASE 2 TRIAL OF BAXDROSTAT.pptx [slideshare.net]
- 7. Aldosterone Synthase Inhibition With Lorundrostat for Uncontrolled Hypertension: The Target-HTN Randomized Clinical Trial PubMed [pubmed.ncbi.nlm.nih.gov]

### Validation & Comparative





- 8. Lorundrostat Efficacy and Safety in Patients With Uncontrolled Hypertension American College of Cardiology [acc.org]
- 9. Mineralys Therapeutics Announces Late-Breaking Data from Advance-HTN Pivotal Trial of Lorundrostat in Uncontrolled and Resistant Hypertension Presented at the American College of Cardiology's Annual Scientific Session & Expo (ACC.25) :: Mineralys Therapeutics, Inc. (MLYS) [ir.mineralystx.com]
- 10. Baxdrostat demonstrated statistically significant and clinically meaningful reduction in systolic blood pressure in patients with hard-to-control hypertension in the BaxHTN Phase III trial [astrazeneca.com]
- 11. Baxdrostat Efficacy and Safety in Uncontrolled and Resistant Hypertension PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aldosterone Synthase Inhibition With Lorundrostat for Uncontrolled Hypertension: The Target-HTN Randomized Clinical Trial PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mineralys Therapeutics Announces JAMA Publication of Full Target-HTN Phase 2 Trial Results for Lorundrostat in Uncontrolled and Treatment-Resistant Hypertension: Mineralys Therapeutics, Inc. (MLYS) [ir.mineralystx.com]
- 14. hcplive.com [hcplive.com]
- 15. Advance-HTN: Return of the systolic order Lorundrostat's role in restoring balance NephJC [nephjc.com]
- 16. Lorundrostat Efficacy and Safety in Patients with Uncontrolled Hypertension PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sofinnovapartners.com [sofinnovapartners.com]
- 18. BrigHTN: Baxdrostat to Reduce BP in Patients With Treatment-Resistant HTN -American College of Cardiology [acc.org]
- 19. scholarindexing.com [scholarindexing.com]
- 20. A Study to Investigate the Efficacy and Safety of Baxdrostat in Participants with Uncontrolled Hypertension on Two or More Medications including Participants with Resistant Hypertension [astrazenecaclinicaltrials.com]
- 21. astrazeneca.com [astrazeneca.com]
- To cite this document: BenchChem. [Comparative efficacy of Lorundrostat and baxdrostat in hypertension models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10854892#comparative-efficacy-of-lorundrostat-and-baxdrostat-in-hypertension-models]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com